N-(3,5-dimethylphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(3,5-dimethylphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes multiple aromatic rings and a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the 3,5-dimethylphenyl, 3-methylphenyl, and phenyl groups through substitution reactions using suitable reagents and catalysts.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput reactors, automated synthesis, and continuous flow chemistry techniques. The reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,5-dimethylphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
- N-(5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-N-(2,5-dimethylphenyl)amine
Uniqueness
N-(3,5-dimethylphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of multiple aromatic rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H24N4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H24N4/c1-18-8-7-11-23(15-18)31-16-24(21-9-5-4-6-10-21)25-26(28-17-29-27(25)31)30-22-13-19(2)12-20(3)14-22/h4-17H,1-3H3,(H,28,29,30) |
InChI Key |
ARCHQAUGXAXINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=CC(=C4)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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